Definitive Technical Guide: 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
Definitive Technical Guide: 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
CAS Number: 1243250-09-0 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [1][2]
Executive Summary: The "Privileged" CNS Scaffold
In the landscape of modern medicinal chemistry, 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1243250-09-0) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic building blocks, this specific dihydroquinolinone derivative possesses a unique electronic and steric profile defined by the C6-methyl and C8-amino substitutions.[1][2]
This configuration is critical for developing therapeutics targeting Central Nervous System (CNS) disorders.[1][2][3] It serves as the pharmacophore backbone for inhibitors of Monoamine Oxidase (MAO) and Kynurenine Aminotransferase II (KAT II) , pathways directly implicated in Alzheimer’s disease and Schizophrenia.[1][2][3] Furthermore, its structural rigidity and hydrogen-bond donor/acceptor motifs make it an ideal precursor for Thyroid-Stimulating Hormone Receptor (TSHR) antagonists.[1][2]
This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and application in high-value drug discovery workflows.[1][2]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]
The utility of CAS 1243250-09-0 stems from its lipophilicity-polarity balance (LogP) and the reactivity of the C8-primary amine, which allows for facile derivatization without disrupting the bicyclic core.[1][2]
| Property | Value | Technical Significance |
| CAS Number | 1243250-09-0 | Unique identifier for regulatory and procurement verification.[1][2] |
| IUPAC Name | 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one | Defines the bicyclic lactam core structure.[1][2] |
| Molecular Mass | 176.219 Da | Low MW (<200) allows significant room for elaboration while maintaining Lipinski compliance.[1][2] |
| H-Bond Donors | 2 (Amine NH₂, Lactam NH) | Critical for active site binding (e.g., hinge regions of kinases).[1][2] |
| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates orientation within enzymatic pockets.[1][2] |
| InChI Key | UYBTVPUMRGXSHO-UHFFFAOYSA-N | Standardized hash for database integration.[1][2] |
| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation; high purity is white.[1][2] |
Validated Synthesis Protocols
The synthesis of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is non-trivial due to the need for regioselective functionalization.[1][2] The most robust industrial route involves an intramolecular Friedel-Crafts cyclization followed by selective nitro reduction.[1][2]
Route Overview: The Friedel-Crafts / Hydrogenation Strategy
This protocol minimizes side reactions (such as over-reduction of the lactam ring) and ensures correct positioning of the methyl and amino groups.[1][2]
Figure 1: Two-step synthetic pathway ensuring regioselective formation of the dihydroquinolinone core.
Detailed Experimental Methodology
Step 1: Intramolecular Cyclization
Objective: Form the bicyclic core (6-methyl-8-nitro-3,4-dihydroquinolin-2(1H)-one).[1][2][3]
-
Reagents: N-(2-nitro-4-methylphenyl)-3-chloropropionamide, Aluminum Chloride (
).[1][2] -
Solvent: Methyl Ethyl Ketone (MEK) or DMF (Polar aprotic solvents enhance yield).[1][2][3]
-
Protocol:
-
Charge the reaction vessel with the chloropropionamide precursor.
-
Add anhydrous
(2.5 eq) portion-wise at 0°C to control exotherm. -
Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC/HPLC.[2]
-
Quench: Pour reaction mixture onto crushed ice/HCl.
-
Isolation: Filter the precipitate. Recrystallize from ethanol to remove uncyclized impurities.[2]
-
Expected Yield: ~78%.
-
Step 2: Selective Nitro Reduction
Objective: Convert the nitro group to the primary amine without reducing the lactam carbonyl.[1][2]
-
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (
).[1][2] -
Solvent: Ethanol or Methanol.[2]
-
Protocol:
-
Add 10 wt% of Pd/C catalyst under nitrogen atmosphere.[2]
-
Purge with
and maintain 1 atm pressure at 25°C . Note: Higher temperatures (>50°C) may lead to side products.[1][2] -
Stir for 4–8 hours until
uptake ceases. -
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]
-
Final Polish: Recrystallize from Ethyl Acetate/Hexane to achieve >98% purity.
-
Expected Yield: ~85%.
Pharmacological Applications & Mechanism[1][2][3]
The 8-amino-dihydroquinolinone scaffold is not merely a passive linker; it actively participates in ligand-target interactions.[1][2]
Monoamine Oxidase (MAO) Inhibition
In neurodegenerative research, this scaffold is used to design MAO-B inhibitors .[1][2][3] The lactam ring mimics the transition state of the substrate, while the 8-amino group allows for the attachment of hydrophobic "tails" that occupy the enzyme's entrance cavity, conferring selectivity for MAO-B over MAO-A.[1][2]
Kynurenine Aminotransferase II (KAT II) Inhibition
KAT II inhibitors are sought for treating cognitive impairment in Schizophrenia.[2][3] The dihydroquinolinone core acts as a bioisostere for the kynurenine substrate.[2] The C6-methyl group provides steric bulk that fits into the hydrophobic pocket of KAT II, enhancing binding affinity.[1][2]
TSHR Antagonism
Research indicates this core serves as a pharmacophore for Thyroid-Stimulating Hormone Receptor antagonists.[1][2][3] The rigidity of the bicyclic system holds the functional groups in a precise orientation required to block TSH binding.[1][2]
Figure 2: Pharmacological mapping of the scaffold to key therapeutic targets and mechanisms.[1][2]
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidation if exposed to air and moisture.[2]
-
Solubility: Soluble in DMSO, DMF, and warm Ethanol.[1][2] Poorly soluble in water.[2]
-
Safety: Classified as an irritant (H315, H319, H335).[1][2][4] Use standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.[1][2]
References
-
PubChem. (2025).[1][2][4] Compound Summary: 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one (CID 53394628).[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link][1][2]
-
CAS Common Chemistry. (2025).[1][2] Detail for CAS RN 1243250-09-0. American Chemical Society.[2][3] Retrieved from [Link][1][2][3]
-
Google Patents. (2004).[1][2] Process for producing 6-hydroxy-3,4-dihydroquinolinone derivatives (US20040034228A1).[1][2][3] [Reference for Friedel-Crafts methodology adaptation]. Retrieved from
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one | 1243250-09-0 | Benchchem [benchchem.com]
- 4. 6-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 5111749 - PubChem [pubchem.ncbi.nlm.nih.gov]
